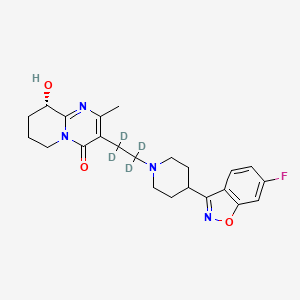
(S)-9-Hydroxy Risperidone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-9-Hydroxy Risperidone-d4 is a deuterated form of 9-Hydroxy Risperidone, an active metabolite of the antipsychotic drug Risperidone. This compound is used primarily as an internal standard in mass spectrometry for the quantification of Risperidone and its metabolites. The deuterium labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies, contributing to a deeper understanding of Risperidone’s pharmacokinetic profile and metabolic fate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9-Hydroxy Risperidone-d4 involves the incorporation of deuterium atoms into the Risperidone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control to ensure it meets the required specifications for use as an analytical standard .
Análisis De Reacciones Químicas
Types of Reactions
(S)-9-Hydroxy Risperidone-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized metabolites.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the deuterium labeling for analytical purposes .
Aplicaciones Científicas De Investigación
(S)-9-Hydroxy Risperidone-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of Risperidone and its metabolites.
Biology: In studies of drug metabolism and pharmacokinetics.
Medicine: In the development and testing of antipsychotic drugs.
Industry: In quality control and validation of analytical methods for pharmaceutical products
Mecanismo De Acción
The mechanism of action of (S)-9-Hydroxy Risperidone-d4 involves its role as an internal standard in analytical chemistry. It does not exert pharmacological effects but is used to track and quantify the presence of Risperidone and its metabolites in biological samples. The deuterium labeling allows for precise differentiation from non-labeled compounds, facilitating accurate measurement and analysis .
Comparación Con Compuestos Similares
Similar Compounds
Risperidone: The parent compound, an antipsychotic drug.
9-Hydroxy Risperidone: The non-deuterated active metabolite of Risperidone.
Risperidone-d4: Another deuterated form of Risperidone used as an internal standard.
Uniqueness
(S)-9-Hydroxy Risperidone-d4 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, providing insights into the behavior of Risperidone and its metabolites in the body .
Propiedades
Fórmula molecular |
C23H27FN4O3 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(9S)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1/i8D2,12D2 |
Clave InChI |
PMXMIIMHBWHSKN-QKWJXZDXSA-N |
SMILES isomérico |
[2H]C([2H])(C1=C(N=C2[C@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
SMILES canónico |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


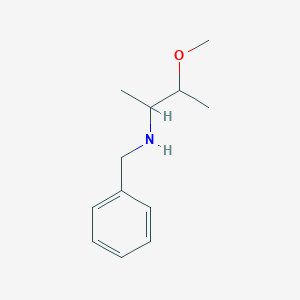
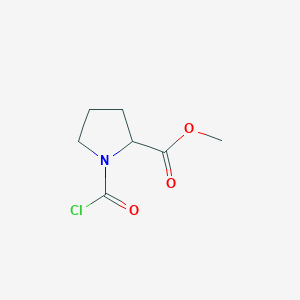

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432034.png)

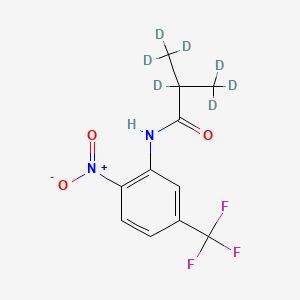

![4-{[3-(tert-butoxy)-3-oxopropyl]sulfanyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12432049.png)
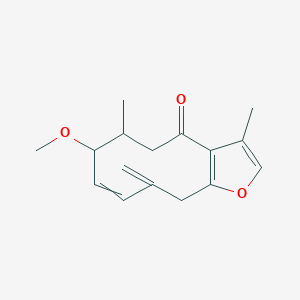
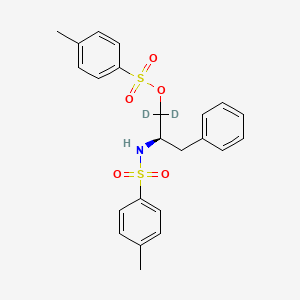
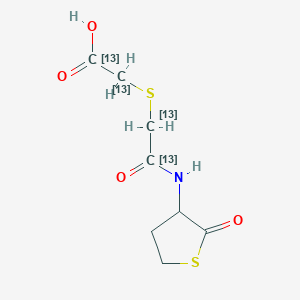


![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
